3-(6-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole
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Overview
Description
3-(6-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chlorophenyl group, a sulfonyl piperazine, a pyridine ring, and an oxadiazole moiety. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the piperazine derivative: This step involves the reaction of 3-chlorophenyl sulfonyl chloride with piperazine under basic conditions to form the sulfonyl piperazine intermediate.
Pyridine ring functionalization: The sulfonyl piperazine is then reacted with a pyridine derivative, often through nucleophilic substitution or coupling reactions.
Oxadiazole ring formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(6-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine and piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-(6-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole has been explored for various scientific research applications:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research has investigated its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or anticancer compound.
Industry: The compound’s unique properties make it useful in developing new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 3-(6-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-(3-Chlorophenyl)piperazin-1-yl)pyridine: Shares the piperazine and pyridine moieties but lacks the oxadiazole ring.
5-Cyclopropyl-1,2,4-oxadiazole: Contains the oxadiazole ring but lacks the complex substituents found in the target compound.
Uniqueness
3-(6-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[6-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]pyridin-3-yl]-5-cyclopropyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O3S/c21-16-2-1-3-17(12-16)30(27,28)26-10-8-25(9-11-26)18-7-6-15(13-22-18)19-23-20(29-24-19)14-4-5-14/h1-3,6-7,12-14H,4-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPKLQXTJCWLRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=CN=C(C=C3)N4CCN(CC4)S(=O)(=O)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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